Trimipramine is a tricyclic antidepressant (TCA) primarily used for the treatment of depression. It is marketed under various brand names, including Surmontil. Unlike many other TCAs, trimipramine is categorized as an atypical or "second-generation" TCA due to its relatively weak inhibition of monoamine reuptake. It also exhibits sedative, anxiolytic, and mild antipsychotic properties, making it effective for treating insomnia, anxiety disorders, and psychosis . The compound's unique pharmacological profile is attributed to its hybrid chemical structure, which combines elements from both imipramine and levomepromazine .
Trimipramine is classified as a small molecule pharmaceutical agent. It falls under the category of antidepressants and is recognized for its diverse pharmacological actions, including antihistaminic, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities . The compound's chemical formula is with a molecular weight of approximately 294.43 g/mol .
The synthesis of trimipramine typically follows a pathway similar to that of imipramine. The primary method involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylamino-2-methylpropyl chloride. This reaction can be conducted under various conditions to optimize yield and purity .
In industrial applications, trimipramine maleate is often produced through a purification process involving solvents like trichloromethane or acetonitrile. This process includes steps such as dissolution, filtration, and preparative chromatography to enhance purity and ensure safety for clinical use .
The molecular structure of trimipramine consists of a dibenzazepine core with additional functional groups that contribute to its pharmacological effects. The structural formula can be represented as follows:
The InChIKey for trimipramine is ZSCDBOWYZJWBIY-UHFFFAOYSA-N, and its CAS Registry Number is 739-71-9 . The compound's structure significantly influences its interactions with neurotransmitter systems.
Trimipramine undergoes various chemical reactions typical of tricyclic compounds. Its reactivity can be influenced by the presence of functional groups such as the dimethylamino group. The compound does not exhibit significant reactivity towards strong oxidizing agents but may undergo hydrolysis under certain conditions .
In terms of pharmacological interactions, trimipramine can affect neurotransmitter levels by inhibiting the reuptake of serotonin and norepinephrine, although it is less potent than other TCAs in this regard .
Trimipramine's mechanism of action primarily involves the modulation of neurotransmitter systems in the brain. It acts as an antagonist at several receptor sites, including:
The unique combination of these actions results in a therapeutic profile that includes antidepressant efficacy along with anxiolytic and sedative effects .
Trimipramine does not present significant flammability or explosion hazards under standard conditions .
Trimipramine is primarily used in clinical settings for:
Research continues into potential new applications of trimipramine within psychiatric medicine, particularly regarding its unique effects on sleep architecture compared to other antidepressants .
Trimipramine modulates mood through inhibition of monoamine reuptake transporters, albeit with distinctively weak potency compared to classical tricyclic antidepressants. It inhibits the serotonin transporter (SERT) with inhibition constant (Ki) values ranging from 149 nM to 2,110 nM and the norepinephrine transporter (NET) with Ki values of 2,450–4,990 nM in human models. The dopamine transporter (DAT) is minimally affected, with Ki ≥ 3,780 nM [1] [4]. This differential inhibition elevates synaptic concentrations of serotonin and norepinephrine, enhancing neurotransmission in limbic and cortical regions implicated in mood regulation. Notably, trimipramine’s reuptake inhibition is substantially weaker than its tertiary amine counterparts (e.g., imipramine), contributing to its classification as an atypical tricyclic antidepressant [3] [7].
Metabolites of trimipramine contribute to its neurochemical profile. Desmethyl-trimipramine exhibits reuptake inhibition potencies similar to the parent compound, while 2-hydroxy-trimipramine and trimipramine-N-oxide show reduced or selective activity at SERT. Despite modest potency, combined steady-state concentrations of trimipramine and its active metabolites in the brain may achieve clinically relevant monoaminergic modulation [3].
Table 1: Inhibitory Potencies of Trimipramine at Human Monoamine Transporters
| Transporter | IC₅₀/Inhibition Constant (nM) | Relative Potency |
|---|---|---|
| Serotonin Transporter (SERT) | 149–2,110 | Weak |
| Norepinephrine Transporter (NET) | 2,450–4,990 | Very Weak |
| Dopamine Transporter (DAT) | ≥3,780 | Negligible |
Trimipramine’s antidepressant efficacy is heavily influenced by its potent antagonism at key neuromodulatory receptors. It exhibits high affinity for the serotonin 5-HT₂A receptor (Ki = 32 nM) and histamine H₁ receptor (Ki = 0.27–1.48 nM) [1] [4]. 5-HT₂A receptor blockade dampens excitatory signaling in cortical pyramidal neurons and reduces stress-induced glutamate release, which may alleviate anxiety and depressive symptoms linked to hyperarousal [2] [7]. Concurrently, H₁ receptor antagonism induces pronounced sedative effects by inhibiting tuberomammillary nucleus activity in the hypothalamus, normalizing sleep architecture in depressed patients. Unlike most antidepressants, trimipramine increases REM sleep duration and deep non-REM sleep, attributed to its unique receptor profile [4] [7].
Trimipramine’s 5-HT₂A affinity is comparable to putative selective antagonists like ketanserin (Ki = 1.13 nM) but lacks selectivity over 5-HT₂C receptors (Ki = 537 nM) [1] [2]. This contrasts with highly selective 5-HT₂A antagonists (e.g., M100,907, Ki = 0.47 nM), which demonstrate >500-fold selectivity over 5-HT₂C [2]. Nevertheless, 5-HT₂A antagonism may confer antiplatelet and vasodilatory effects, as observed in derivatives like AZ928 [5].
Trimipramine interacts significantly with dopaminergic receptors, displaying moderate affinity for D₂ receptors (Ki = 143–210 nM) and lower affinity for D₁ (Ki = 347 nM) and D₄ receptors (Ki = 275 nM) [1] [4]. This broad receptor engagement underpins its weak antipsychotic activity, resembling clozapine in profile. D₂ antagonism may mitigate psychotic features in delusional depression or schizoaffective disorders, while synergistic blockade of 5-HT₂A and D₂ receptors modulates mesolimbic dopamine pathways involved in reward processing and cognition [4] [7].
The compound’s “atypical” designation arises from its multi-receptor antagonism dominating over monoamine reuptake inhibition. Unlike conventional tricyclic antidepressants, trimipramine’s primary mechanisms include:
Trimipramine’s neurochemical profile diverges markedly from secondary amine tricyclic antidepressants (e.g., desipramine, nortriptyline), which exhibit stronger norepinephrine reuptake inhibition and negligible serotonin transporter affinity. This difference stems from structural distinctions: trimipramine is a tertiary amine with a methylated side chain, while secondary amines undergo demethylation to enhance noradrenergic potency [6] [10].
Table 2: Pharmacodynamic Comparison of Trimipramine and Secondary Amine Tricyclic Antidepressants
| Parameter | Trimipramine (Tertiary Amine) | Desipramine (Secondary Amine) |
|---|---|---|
| SERT Inhibition (Ki, nM) | 149–2,110 | >10,000 |
| NET Inhibition (Ki, nM) | 2,450–4,990 | 0.63–37.5 |
| H₁ Receptor Affinity (Ki, nM) | 0.27–1.48 | 110–1,120 |
| 5-HT₂A Affinity (Ki, nM) | 32 | 50–100 |
| Primary Mechanism | Receptor Antagonism | NET Reuptake Inhibition |
Metabolically, trimipramine is processed via hepatic CYP2D6 and CYP2C19, with polymorphisms significantly altering plasma concentrations. Poor metabolizers (e.g., CYP2D63/4 carriers) may accumulate toxic levels, whereas secondary amines like desipramine are less affected by CYP2C19 variants [1] [9]. Clinically, trimipramine’s efficacy in depression equals classical tricyclic antidepressants but with a distinct side effect spectrum dominated by sedation rather than cardiotoxicity [4] [6]. Its unique actions on sleep architecture and receptor systems position it as a versatile agent for depression with comorbid insomnia or agitation.
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2